molecular formula C25H21N7O3S B2595218 2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536983-80-9

2-(benzylthio)-5-methyl-7-(4-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2595218
CAS No.: 536983-80-9
M. Wt: 499.55
InChI Key: RBRIRVBYUKQEGC-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidines . These are a class of fused heterocycles that have been of interest due to their valuable biological properties . Some [1,2,4]-triazolo[1,5-a]pyrimidines possess herbicidal activity, and can act as antifungal, antitubercular, and antibacterial agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthesis methods for compounds structurally similar to the specified chemical. For example, Albert and Thacker (1972) detailed a process involving treatment with benzyl chloride, followed by conversion with hot formamide, and further reactions to produce 2-benzyl-v-triazolo[4,5-d]pyrimidin-7(6H)-one, among others (Albert & Thacker, 1972).

  • Structural Characterization : Studies like those by Mozafari et al. (2016), who performed Density Functional Theory (DFT) studies on triazolopyrimidine derivatives, provide insights into the molecular structure and regioselectivity, facilitating a better understanding of similar compounds (Mozafari et al., 2016).

Biological and Chemical Properties

  • Biochemical Impacts and Potential Uses : Research has investigated the biological activities of related compounds, such as their antimicrobial and antifungal properties. For instance, Lahmidi et al. (2019) synthesized a pyrimidine derivative with 1,2,4-triazolo[1,5-a]pyrimidine ring and evaluated its antibacterial activity, indicating potential biomedical applications (Lahmidi et al., 2019).

  • Applications in Medicinal Chemistry : Various studies have focused on the synthesis of triazolopyrimidines with potential as cardiovascular agents, highlighting the relevance of these compounds in therapeutic applications. Novinson et al. (1982) synthesized 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines as inhibitors of cAMP phosphodiesterase, suggesting their use in cardiovascular treatments (Novinson et al., 1982).

Properties

IUPAC Name

2-benzylsulfanyl-5-methyl-7-(4-nitrophenyl)-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O3S/c1-16-21(23(33)28-19-8-5-13-26-14-19)22(18-9-11-20(12-10-18)32(34)35)31-24(27-16)29-25(30-31)36-15-17-6-3-2-4-7-17/h2-14,22H,15H2,1H3,(H,28,33)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRIRVBYUKQEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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